molecular formula C15H11BrN4S B4176881 5-(3-bromophenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 423136-62-3

5-(3-bromophenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B4176881
CAS RN: 423136-62-3
M. Wt: 359.2 g/mol
InChI Key: HAGYBQLPJOIBFL-UHFFFAOYSA-N
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Description

5-(3-bromophenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has recently gained attention in the field of scientific research. This compound is a potential candidate for drug development due to its unique chemical structure and promising pharmacological properties.

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it is believed that this compound exerts its anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been suggested that this compound induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-bromophenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine exhibits low toxicity and high selectivity towards cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. Additionally, this compound has been reported to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-(3-bromophenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its low toxicity and high selectivity towards cancer cells. This makes it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 5-(3-bromophenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine. One of the most important directions is the development of new drugs based on this compound for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields, such as inflammation and oxidative stress. Furthermore, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to optimize its therapeutic potential.

Scientific Research Applications

5-(3-bromophenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has been studied for its potential use in various scientific research fields. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells.

properties

IUPAC Name

5-(3-bromophenyl)-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4S/c16-11-4-1-3-10(7-11)12-8-13(14-5-2-6-21-14)20-15(19-12)17-9-18-20/h1-9,13H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGYBQLPJOIBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(N3C(=NC=N3)N2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420872
Record name 5-(3-bromophenyl)-7-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenyl)-7-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

CAS RN

423136-62-3
Record name 5-(3-bromophenyl)-7-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-bromophenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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5-(3-bromophenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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5-(3-bromophenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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5-(3-bromophenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
5-(3-bromophenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
5-(3-bromophenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

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